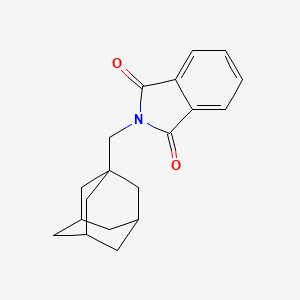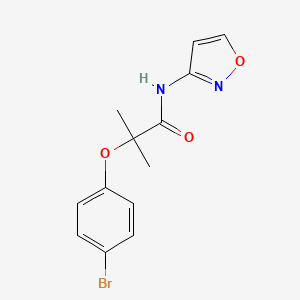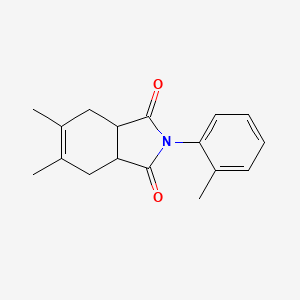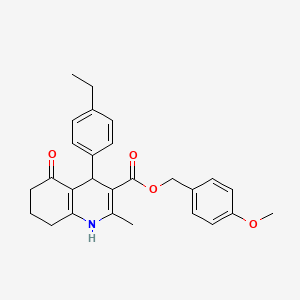![molecular formula C20H12N2O5S B5226432 5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione, also known as 'nitrofural', is an organic compound that has been extensively studied for its potential applications in the field of scientific research. Nitrofural is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents. This compound has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of nitrofural is not fully understood, but it is believed to involve the formation of covalent adducts with thiol groups on proteins and enzymes. This leads to the inhibition of various cellular processes, including DNA replication, protein synthesis, and cell division. Nitrofural has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Nitrofural has been shown to possess a wide range of biochemical and physiological effects, including antibacterial, antifungal, antiviral, and anticancer activities. Nitrofural has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death. In addition, nitrofural has been shown to possess anti-inflammatory and analgesic properties, making it a potential therapeutic agent for various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofural has several advantages as a research tool, including its potent biological activity, ease of synthesis, and low cost. However, nitrofural also has several limitations, including its potential toxicity and instability in certain solvents and under certain conditions. Therefore, caution must be exercised when handling and using nitrofural in laboratory experiments.
Orientations Futures
There are several future directions for research on nitrofural. One area of interest is the development of new synthetic methods for nitrofural and its derivatives. Another area of interest is the investigation of the mechanism of action of nitrofural and its potential applications in various disease models. Furthermore, the development of nitrofural-based therapeutics for various diseases, including cancer and infectious diseases, is an area of active research.
Méthodes De Synthèse
Nitrofural can be synthesized by the condensation reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with 3-phenyl-2-thioxo-4-thiazolidinone in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure nitrofural.
Applications De Recherche Scientifique
Nitrofural has been extensively studied for its potential applications in various scientific research areas, including microbiology, pharmacology, and biochemistry. In microbiology, nitrofural has been shown to possess potent antibacterial and antifungal activities against a wide range of pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In pharmacology, nitrofural has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In biochemistry, nitrofural has been used as a tool to study the mechanism of action of various enzymes and proteins due to its ability to form covalent adducts with thiol groups.
Propriétés
IUPAC Name |
(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-19-18(28-20(24)21(19)14-4-2-1-3-5-14)12-16-10-11-17(27-16)13-6-8-15(9-7-13)22(25)26/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZULGZUIPOZKW-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)



![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)


![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)